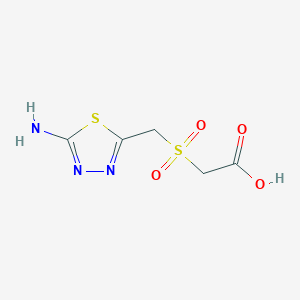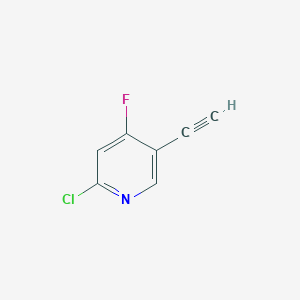![molecular formula C23H43N3O4 B15218723 N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine CAS No. 738592-24-0](/img/structure/B15218723.png)
N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy group, a tetradecyloxy group, and an imidazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to use a combination of alkylation and amination reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imidazole ring could produce a saturated imidazoline derivative.
Wissenschaftliche Forschungsanwendungen
(2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of (2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and amino groups allow it to form hydrogen bonds and electrostatic interactions, while the imidazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: Shares the imidazole ring structure but lacks the hydroxy and tetradecyloxy groups.
Imidazole-4-acetic acid: Similar in having an imidazole ring and a carboxylic acid group but differs in the side chain structure.
Uniqueness
(2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the long tetradecyloxy chain, in particular, may influence its solubility and interaction with lipid membranes, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
738592-24-0 |
|---|---|
Molekularformel |
C23H43N3O4 |
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
(2S)-2-[(2-hydroxy-3-tetradecoxypropyl)amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C23H43N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-30-18-21(27)17-25-22(23(28)29)15-20-16-24-19-26-20/h16,19,21-22,25,27H,2-15,17-18H2,1H3,(H,24,26)(H,28,29)/t21?,22-/m0/s1 |
InChI-Schlüssel |
QXEYXXSTBDDUHM-KEKNWZKVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCOCC(CN[C@@H](CC1=CN=CN1)C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCOCC(CNC(CC1=CN=CN1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


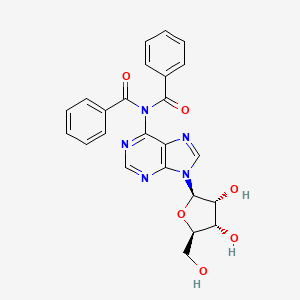

![3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B15218661.png)
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
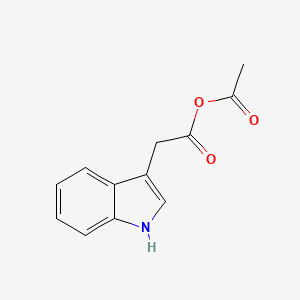
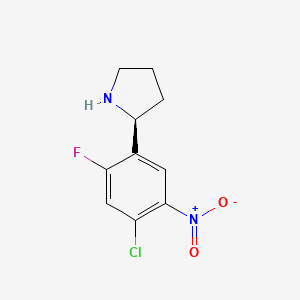
![1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)
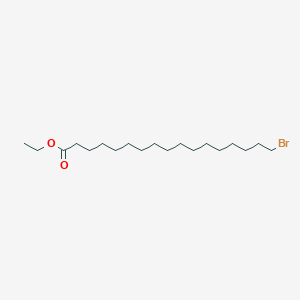
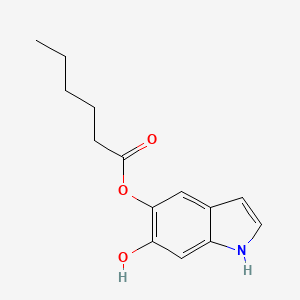
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)

